molecular formula C16H17NO2 B3035188 2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol CAS No. 303770-09-4

2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol

Cat. No. B3035188
CAS RN: 303770-09-4
M. Wt: 255.31 g/mol
InChI Key: QKRYJUSDORXLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol” is a biochemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol” comprises two independent and similar molecules. These molecules adopt an E configuration about the azomethine C–N double bond. Two benzene rings and the azomethine group are practically coplanar, as a result of intramolecular hydrogen bonds involving the hydroxy O atom and the azomethine N atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol” include a molecular weight of 255.31 and a molecular formula of C16H17NO2 . More specific properties like boiling point, melting point, and density are not available in the resources.

Scientific Research Applications

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the resources.

properties

IUPAC Name

2-[(2,5-dimethylphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-7-8-12(2)14(9-11)17-10-13-5-4-6-15(19-3)16(13)18/h4-10,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRYJUSDORXLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol
Reactant of Route 2
Reactant of Route 2
2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol
Reactant of Route 3
Reactant of Route 3
2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol
Reactant of Route 5
2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol
Reactant of Route 6
2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.